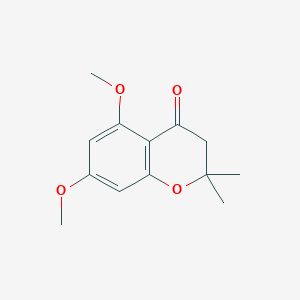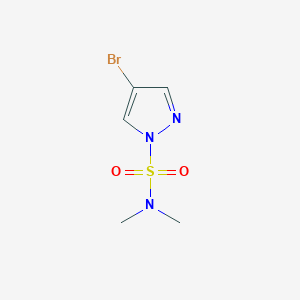
Bi-2,4-cyclopentadien-1-yl
Overview
Description
Bi-2,4-cyclopentadien-1-yl: is an organometallic compound with the molecular formula C10H10. It is also known as 1,1′-Bi(2,4-cyclopentadien-1-yl). This compound consists of two cyclopentadienyl rings connected by a single bond. It is a member of the cyclopentadienyl family, which is known for its aromaticity and ability to form stable complexes with transition metals .
Mechanism of Action
Mode of Action
The compound’s mode of action involves dynamic processes in the Diels–Alder addition . The degenerate sigmatropic migration of Si(Me)3 is found to be the dominant factor with a Gibbs free energy of activation of 13.2 kcal . The contribution from suprafacial hydrogen shifts is negligible, and the antarafacial sigmatropic hydrogen shifts are excluded due to their relatively high Gibbs barriers .
Biochemical Pathways
The compound affects the Diels–Alder addition pathway . This pathway involves the critical interconversion between the 2,4-dienyl isomer 1 and 1,4-dienyl isomer 3 .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature . For instance, temperature-dependent dynamic processes are involved in the compound’s Diels–Alder addition .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bi-2,4-cyclopentadien-1-yl typically involves the coupling of two cyclopentadienyl anions. One common method is the deprotonation of cyclopentadiene using a strong base such as sodium hydride, followed by the coupling of the resulting cyclopentadienyl anions .
Industrial Production Methods: the general approach would involve the same principles as laboratory synthesis, scaled up to accommodate larger quantities of reactants and products .
Chemical Reactions Analysis
Types of Reactions: Bi-2,4-cyclopentadien-1-yl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopentadienyl cations.
Reduction: It can be reduced to form cyclopentadienyl anions.
Substitution: The hydrogen atoms on the cyclopentadienyl rings can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include ferric chloride and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve electrophiles such as alkyl halides or acyl chlorides.
Major Products:
Oxidation: Cyclopentadienyl cations.
Reduction: Cyclopentadienyl anions.
Substitution: Substituted cyclopentadienyl derivatives.
Scientific Research Applications
Bi-2,4-cyclopentadien-1-yl has several applications in scientific research:
Comparison with Similar Compounds
Cyclopentadiene: The parent compound, which is simpler and less substituted.
Ferrocene: A well-known metallocene with iron as the central metal.
Ruthenocene: Similar to ferrocene but with ruthenium as the central metal.
Uniqueness: Bi-2,4-cyclopentadien-1-yl is unique due to its bi-cyclopentadienyl structure, which allows for the formation of more complex and potentially more active metal complexes compared to simpler cyclopentadienyl derivatives .
Properties
IUPAC Name |
5-cyclopenta-2,4-dien-1-ylcyclopenta-1,3-diene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10/c1-2-6-9(5-1)10-7-3-4-8-10/h1-10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZSHZLKNFQAAKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(C=C1)C2C=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401311167 | |
| Record name | Bi-2,4-cyclopentadien-1-yl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401311167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21423-86-9 | |
| Record name | Bi-2,4-cyclopentadien-1-yl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21423-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bi-2,4-cyclopentadien-1-yl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401311167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


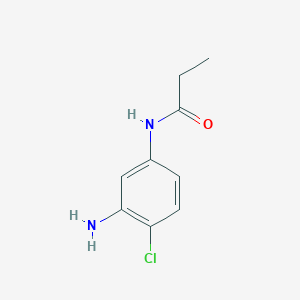
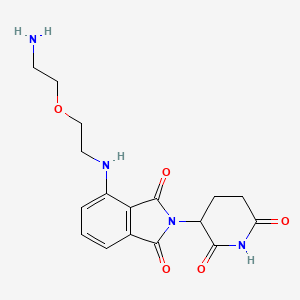
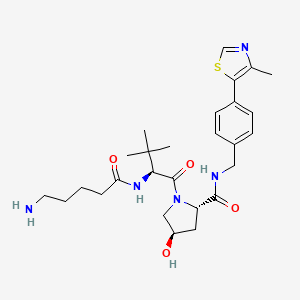

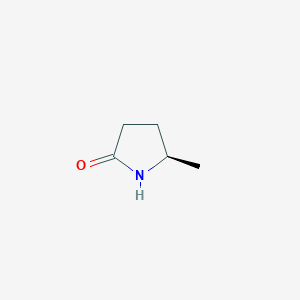
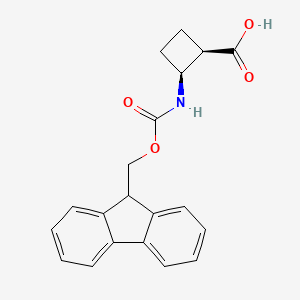
![9-[2',7,7'-Tri(carbazol-9-yl)-9,9'-spirobi[fluorene]-2-yl]carbazole](/img/structure/B3116123.png)
![1,3-Propanediol, 2,2'-[oxybis(methylene)]bis[2-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-, tetrakis(4-methylbenzenesulfonate) (9CI)](/img/structure/B3116125.png)
![(1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B3116127.png)
![N-(2,3-Dimethylimidazo[1,2-a]pyridin-8-yl)pivalamide](/img/structure/B3116132.png)
